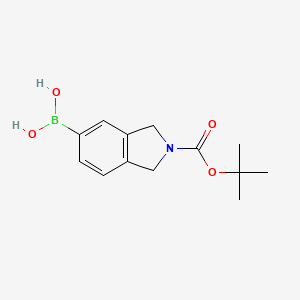

N-BOC-1H-Isoindoline-5-boronic acid

CAS No.:

Cat. No.: VC13688724

Molecular Formula: C13H18BNO4

Molecular Weight: 263.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18BNO4 |

|---|---|

| Molecular Weight | 263.10 g/mol |

| IUPAC Name | [2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindol-5-yl]boronic acid |

| Standard InChI | InChI=1S/C13H18BNO4/c1-13(2,3)19-12(16)15-7-9-4-5-11(14(17)18)6-10(9)8-15/h4-6,17-18H,7-8H2,1-3H3 |

| Standard InChI Key | WEDAKYYFYNWLMC-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(CN(C2)C(=O)OC(C)(C)C)C=C1)(O)O |

| Canonical SMILES | B(C1=CC2=C(CN(C2)C(=O)OC(C)(C)C)C=C1)(O)O |

Introduction

Structural and Molecular Characteristics

N-BOC-1H-Isoindoline-5-boronic acid consists of a fused bicyclic system (isoindoline) with a boron atom at the 5-position and a BOC-protected amine. The molecular formula is C₁₃H₁₈BNO₄, with a molecular weight of 263.10 g/mol. The BOC group enhances solubility in organic solvents and stabilizes the compound during synthetic manipulations . The boronic acid moiety (-B(OH)₂) enables reversible covalent interactions with biological targets, a property exploited in enzyme inhibition and sensing applications .

Key structural features:

-

Isoindoline core: A benzene ring fused to a five-membered nitrogen-containing ring.

-

N-BOC protection: The tert-butoxycarbonyl group shields the amine, preventing unwanted side reactions.

-

Boronic acid functionality: Facilitates Suzuki-Miyaura cross-coupling and enzyme binding .

Synthetic Methodologies

The synthesis of N-BOC-1H-Isoindoline-5-boronic acid involves multi-step strategies, often beginning with halogenated isoindoline precursors.

Halogenation and Lithiation-Borylation

A common approach starts with 5-bromo-1H-isoindoline, which undergoes halogen-lithium exchange using n-BuLi, followed by treatment with triisopropyl borate. Subsequent hydrolysis yields the boronic acid . For example:

-

Halogenation: 1H-Isoindoline is brominated at the 5-position using N-bromosuccinimide (NBS).

-

Lithiation: The brominated derivative reacts with n-BuLi at low temperatures (-78°C).

-

Borylation: Addition of triisopropyl borate (B(OiPr)₃) forms the boronate ester, which is hydrolyzed to the boronic acid .

Transition-Metal-Catalyzed Borylation

Rhodium or palladium catalysts enable direct C-H borylation of isoindoline derivatives. For instance, [RhCl(cod)]₂ with bis(neopentyl glycolato)diboron (nepB-Bnep) selectively installs boron at the 5-position under mild conditions . This method avoids pre-functionalization but requires careful control of steric and electronic effects.

Pinacol Ester Intermediate

The pinacol ester (e.g., tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate) serves as a stable precursor. Acidic or basic hydrolysis converts the ester to the boronic acid .

Applications in Medicinal Chemistry and Drug Development

N-BOC-1H-Isoindoline-5-boronic acid’s unique structure underpins its utility in pharmaceutical research.

Enzyme Inhibition

Boronic acids form reversible covalent bonds with serine residues in proteases. Studies suggest this compound inhibits proteasomes and thrombin, making it a candidate for cancer and thrombosis therapies . For example:

-

Proteasome inhibition: Boronic acids like bortezomib (a related compound) are FDA-approved for multiple myeloma. The isoindoline scaffold may enhance selectivity .

-

Anticoagulant activity: Reversible thrombin binding could reduce bleeding risks compared to irreversible inhibitors .

Suzuki-Miyaura Cross-Coupling

The boronic acid moiety enables carbon-carbon bond formation with aryl halides, facilitated by palladium catalysts. This reaction is pivotal for constructing biaryl structures in drug candidates . For instance, coupling with halogenated pyrazoles or indoles generates hybrid molecules with enhanced bioactivity .

Comparative Analysis of Related Boronic Acids

The table below contrasts N-BOC-1H-Isoindoline-5-boronic acid with structurally analogous compounds:

| Compound Name | Core Structure | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| N-BOC-1H-Isoindoline-5-boronic acid | Isoindoline | 263.10 | Enzyme inhibition, drug synthesis |

| N-Boc-1H-Pyrazole-4-boronic acid | Pyrazole | 212.01 | Cross-coupling, material science |

| 1-Boc-5-cyano-1H-indole-2-boronic acid | Indole | 286.09 | Anticancer agent development |

| Tert-butyl 5-(pinacol boronate)isoindoline-2-carboxylate | Isoindoline (ester) | 345.20 | Synthetic intermediate |

Data derived from PubChem entries and synthetic studies .

Biological Interactions and Mechanistic Insights

N-BOC-1H-Isoindoline-5-boronic acid interacts with biological targets through two primary mechanisms:

Reversible Covalent Binding

The boronic acid group forms tetrahedral adducts with serine, threonine, or tyrosine residues in enzyme active sites. For example:

This interaction is pH-dependent, allowing tunable inhibition .

Modulation of Metabolic Pathways

In vitro studies indicate that this compound suppresses NF-κB signaling by inhibiting proteasomal degradation of IκBα, a mechanism relevant to inflammation and cancer .

Future Directions and Research Opportunities

-

Targeted drug delivery: Conjugating the boronic acid to nanoparticles for site-specific enzyme inhibition.

-

Photodynamic therapy: Leveraging the isoindoline core’s fluorescence for theranostic applications.

-

Expanding synthetic routes: Developing enantioselective borylation methods to access chiral isoindoline derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume